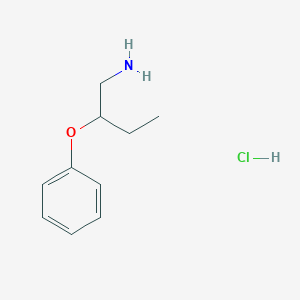

2-Phenoxybutan-1-amine;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenoxybutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-9(8-11)12-10-6-4-3-5-7-10;/h3-7,9H,2,8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPBVXVJEYNUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)OC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 2 Phenoxybutan 1 Amine;hydrochloride

Established Synthetic Pathways for Phenoxybutylamines

Traditional methods for the synthesis of phenoxybutylamine scaffolds rely on robust and well-documented reactions, primarily focusing on the formation of the ether bond and the subsequent generation of the amine group.

A primary route to forming the phenoxybutane core is through nucleophilic substitution reactions, most notably the Williamson ether synthesis. wikipedia.orgwvu.edu This method involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In the context of 2-Phenoxybutan-1-amine, this can be envisioned in two main ways:

Route A: The reaction of sodium phenoxide (the nucleophile) with a suitably substituted 1-amino-2-halobutane derivative. The amino group would need to be protected (e.g., as a phthalimide (B116566) or Boc-carbamate) to prevent it from interfering with the reaction. The protecting group is then removed in a subsequent step to yield the free amine.

Route B: The reaction of a 2-hydroxybutan-1-amine derivative (with a protected amine) with a reagent to convert the hydroxyl into a good leaving group (like a tosylate), followed by reaction with sodium phenoxide.

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. gold-chemistry.org The reaction proceeds via an SN2 mechanism, which favors primary alkyl halides to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Table 1: Representative Conditions for Williamson Ether Synthesis

| Nucleophile | Electrophile | Base | Solvent | Typical Conditions |

| Phenol | 1-Bromo-2-butanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temp. |

| Sodium Phenoxide | 2-Tosyloxybutan-1-amine (protected) | - | Dimethylformamide (DMF) | 50-100 °C |

| Phenol | 2-Bromobutan-1-amine (protected) | Potassium Carbonate (K₂CO₃) | Acetone / Butanone | Reflux |

Reductive amination, also known as reductive alkylation, is a powerful method for converting ketones and aldehydes into primary, secondary, or tertiary amines. wikipedia.orglibretexts.org This process involves two key steps that are often performed in a single pot: the formation of an imine or enamine intermediate from the carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine. libretexts.orgmdma.ch

For the synthesis of 2-Phenoxybutan-1-amine, a logical precursor would be 1-phenoxybutan-2-one . This ketone can be reacted with ammonia (B1221849) (or an ammonia source like ammonium (B1175870) formate) to form an intermediate imine, which is then reduced in situ. mdma.ch A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their mildness and selectivity for reducing the protonated imine over the starting ketone. libretexts.orgorganic-chemistry.org Catalytic hydrogenation over catalysts like Raney Nickel or Platinum is also a viable reduction method. mdma.ch

A potential side reaction in this process is the reaction of the newly formed primary amine with another molecule of the ketone, leading to the formation of a secondary amine byproduct. mdma.ch This can often be suppressed by using a large excess of the ammonia source. mdma.ch

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective at mildly acidic pH; requires careful handling due to cyanide. libretexts.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild and selective; does not require pH control; tolerates many functional groups. organic-chemistry.org |

| H₂ / Catalyst (Raney Ni, Pd/C, PtO₂) | Ethanol (EtOH), Methanol (MeOH) | "Green" method; can sometimes lead to over-alkylation. mdma.chwikipedia.org |

| Borane-Amine Complexes (e.g., BH₃-THF) | Tetrahydrofuran (THF) | Can be used for amide reductions as well as reductive aminations. nih.gov |

Advanced and Novel Synthetic Approaches

More contemporary methods may offer advantages in terms of efficiency, selectivity, or access to specific stereoisomers.

The reduction of nitro compounds is a fundamental transformation for the preparation of primary amines. wikipedia.orgyoutube.com This pathway can be applied to the synthesis of 2-Phenoxybutan-1-amine by first preparing a 2-phenoxy-1-nitrobutane intermediate. This precursor could potentially be synthesized via a Henry reaction (nitroaldol reaction) between 2-phenoxyethanal and nitroethane, followed by dehydration and reduction of the resulting nitroalkene, or through other multi-step sequences.

Once the nitro-substituted precursor is obtained, it can be reduced to the primary amine using various methods. wikipedia.org

Catalytic Hydrogenation: Using catalysts such as Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is a highly effective method. wikipedia.orgmasterorganicchemistry.com

Metal-Acid Systems: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method for nitro group reduction. masterorganicchemistry.com Using HCl in this step has the added benefit of directly producing the desired amine hydrochloride salt. masterorganicchemistry.com

The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.gov

The target molecule possesses a chiral center at the second carbon atom of the butane (B89635) chain. Therefore, it can exist as a pair of enantiomers. The production of a single enantiomer is often crucial in pharmaceutical applications and can be achieved through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Stereoselective Synthesis: This approach aims to create the desired enantiomer directly. For example, an asymmetric reductive amination of 1-phenoxybutan-2-one could be employed using a chiral catalyst or a chiral auxiliary to induce stereoselectivity. wikipedia.org Similarly, stereoselective C-H amination techniques, although highly advanced, could potentially install the amine group enantioselectively onto a phenoxybutane backbone. nih.gov The development of zinc-ProPhenol catalyzed asymmetric aldol (B89426) reactions to create β-hydroxy-α-amino esters provides a template for how chiral ligands can control stereochemistry in C-C bond-forming reactions to build similar backbones. acs.org

Chiral Resolution: This more traditional method involves synthesizing the compound as a racemic mixture and then separating the two enantiomers.

Diastereomeric Salt Formation: This is the most common resolution method for amines. wikipedia.org The racemic amine is treated with an enantiomerically pure chiral acid, such as tartaric acid or (R)-mandelic acid. wikipedia.orgnih.gov This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the amine is liberated from the salt by treatment with a base.

Chiral Chromatography: The racemic mixture can be separated using high-performance liquid chromatography (HPLC) on a chiral stationary phase (CSP). nih.gov For instance, crown ether-based chiral stationary phases have been used for the direct resolution of phenylalkylamines. nih.gov

Preparation of Related Amine Hydrochloride Building Blocks and Intermediates

The conversion of the final 2-Phenoxybutan-1-amine (free base) to its hydrochloride salt is a straightforward acid-base reaction. youtube.com The amine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol (B130326), and treated with a solution of hydrogen chloride (HCl) in an appropriate solvent (e.g., ethereal HCl or gaseous HCl). rsc.org The ionic hydrochloride salt, being less soluble in the organic solvent, precipitates and can be isolated by filtration. youtube.com This salt formation is a common final step for purification and isolation. nih.govrsc.org

Key intermediates for the routes described above include:

1-Phenoxybutan-2-one: Can be prepared via the reaction of sodium phenoxide with 1-chlorobutan-2-one.

2-Phenoxy-1-nitrobutane: Can be synthesized through multi-step routes, for example, from 2-phenoxybutanal via a Henry reaction with nitromethane. google.com

Chemical Reactivity, Transformation Pathways, and Derivative Development of 2 Phenoxybutan 1 Amine;hydrochloride

Intrinsic Reactivity of the Amine Functionality

The primary amine group is the most reactive site on the 2-Phenoxybutan-1-amine molecule. Its reactivity stems from the lone pair of electrons on the nitrogen atom, which allows it to act as both a base and a nucleophile. libretexts.orgchemguide.co.uk

Protonation and Salt Formation Chemistry

As a primary amine, 2-Phenoxybutan-1-amine is basic and readily reacts with acids to form ammonium (B1175870) salts. libretexts.org The lone pair of electrons on the nitrogen atom accepts a proton (H+) from an acid, such as hydrochloric acid (HCl), to form the corresponding alkylammonium ion. spectroscopyonline.compressbooks.pub This acid-base reaction is vigorous and results in the formation of 2-Phenoxybutan-1-amine hydrochloride, a water-soluble ionic salt. spectroscopyonline.compressbooks.pubbritannica.com The increased water solubility of the salt form is a common strategy used in pharmaceuticals to enhance bioavailability. spectroscopyonline.com The reaction can be reversed by the addition of a strong base, such as sodium hydroxide (B78521) (NaOH), which regenerates the free amine. libretexts.orgbritannica.com

The basicity of alkylamines can be quantified using the pKa of their conjugate acids; most simple alkylamines have pKa values in the range of 9.5 to 11.0. libretexts.org This inherent basicity allows for separation from non-basic organic compounds through acid-base extraction techniques. libretexts.orgutexas.edu

Acylation Reactions

The nucleophilic nature of the primary amine allows it to readily undergo acylation reactions with acylating agents like acyl chlorides and acid anhydrides to form N-substituted amides. savemyexams.comsimply.science In this reaction, the nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.com This proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a new carbon-nitrogen bond and the elimination of a small molecule, such as hydrogen chloride (HCl). savemyexams.comchemistrystudent.com

When reacting with an acyl chloride, such as ethanoyl chloride, 2-Phenoxybutan-1-amine would form an N-substituted amide (specifically, N-(2-phenoxybutan-1-yl)ethanamide) and hydrogen chloride. chemguide.co.uk To neutralize the HCl byproduct, these reactions are often carried out in the presence of a base. simply.science The reaction with primary amines and acyl chlorides is typically vigorous. chemguide.co.uk

Table 1: Representative Acylation Reactions of Primary Amines

| Amine | Acylating Agent | Product | Byproduct |

|---|---|---|---|

| Primary Amine (R-NH₂) | Acyl Chloride (R'-COCl) | N-substituted Amide (R-NH-CO-R') | Alkyl Ammonium Chloride |

| Primary Amine (R-NH₂) | Acid Anhydride (B1165640) ((R'CO)₂O) | N-substituted Amide (R-NH-CO-R') | Carboxylic Acid (R'-COOH) |

This table illustrates general acylation reactions typical for primary amines like 2-Phenoxybutan-1-amine.

Oxidation Mechanisms

Primary amines can be oxidized by various oxidizing agents, leading to a range of products depending on the specific reagents and reaction conditions. britannica.com Common oxidizing agents include hydrogen peroxide and potassium permanganate. The oxidation of primary amines can proceed through several stages, potentially forming nitroso (R-NO) or nitro (R-NO₂) compounds. britannica.com

In enzymatic systems, such as those involving monoamine oxidases (MAOs), the oxidation of amines is a crucial biological process. nih.gov The catalytic mechanism involves the cleavage of the Cα-H bond of the amine, transferring two reducing equivalents to a flavin cofactor and forming an imine intermediate. nih.gov This imine can then be hydrolyzed to an aldehyde or ketone. mdpi.com For 2-Phenoxybutan-1-amine, oxidation could potentially yield 2-phenoxybutanal.

Two primary mechanisms have been proposed for amine oxidation:

Polar Nucleophilic Mechanism: This pathway involves the amine acting as a nucleophile. nih.gov

Single Electron Transfer (SET) Mechanism: This mechanism proposes a one-electron oxidation of the amine's nitrogen atom, which makes the α-C-H bond weaker and easier to break. nih.gov

Nucleophilic and Electrophilic Reactivity Studies

The primary reactivity of the amine group in 2-Phenoxybutan-1-amine is nucleophilic, due to the lone pair of electrons on the nitrogen atom. libretexts.orgutexas.edu This makes it reactive towards a wide range of electrophiles. msu.edu

As a Nucleophile: Besides the acylation reactions mentioned above, the amine can react with other electrophiles such as alkyl halides. britannica.commsu.edu This reaction, known as N-alkylation, can lead to the formation of secondary and tertiary amines, and even quaternary ammonium salts if the reaction proceeds further. chemguide.co.ukmsu.edu The reaction of a primary amine with an alkyl halide first produces the salt of a secondary amine. chemguide.co.ukchemguide.co.uk In the presence of excess primary amine, a reversible reaction can occur where the free secondary amine is liberated. chemguide.co.ukchemguide.co.uk

As an Electrophile: The amine group itself is not electrophilic. However, it can be converted into a group that can be attacked by nucleophiles. For instance, reaction with nitrous acid can convert primary aliphatic amines into diazonium salts, which are unstable but can be useful intermediates. libretexts.org

Transformations and Functionalization of the Phenoxy Moiety

The phenoxy group consists of a phenyl ring attached to an ether oxygen. This part of the molecule is generally less reactive than the amine group, but it can undergo specific transformations, primarily involving the aromatic ring. The phenoxy moiety is considered a privileged scaffold in medicinal chemistry due to its importance for biological activity. nih.govmdpi.com

The phenyl ring can undergo electrophilic aromatic substitution reactions. The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions. Potential transformations include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) onto the aromatic ring.

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups onto the ring.

Metabolically, the benzene (B151609) ring is a common site for oxidation, typically catalyzed by cytochrome P450 enzymes to produce phenolic metabolites. nih.gov Furthermore, the ether linkage itself can be a site for transformation, although cleavage of the aryl-ether bond typically requires harsh conditions.

Chemical Modifications of the Butane (B89635) Backbone

The butane backbone is a saturated alkyl chain, which is the least reactive part of the molecule. Saturated hydrocarbons are generally inert to most chemical reagents. Modifications to this chain are challenging and typically require high-energy processes or the use of highly reactive species.

Potential, though less common, modifications could involve:

Radical Reactions: Free-radical halogenation could replace a hydrogen atom on the butane chain with a halogen, but this process often lacks selectivity and can lead to a mixture of products.

C-H Activation: Modern synthetic methods involving transition-metal catalysis (e.g., using palladium) have been developed for the late-stage functionalization of C-H bonds, allowing for the introduction of various functional groups onto alkyl chains. researchgate.net These methods offer a potential route to selectively modify the butane backbone.

In biological systems, metabolic oxidation can occur at the carbon atoms of the alkyl chain, often at the ω or ω-1 positions, to introduce hydroxyl groups. nih.gov

Rational Design and Synthesis of Novel Derivatives and Analogs

The rational design of novel molecules is a cornerstone of modern medicinal chemistry and materials science, aiming to create compounds with optimized properties for specific applications. rsc.orgnih.gov This approach moves beyond random screening by using an understanding of a molecule's structure and its relationship to its chemical or biological activity to guide the synthesis of new, improved derivatives. The 2-Phenoxybutan-1-amine scaffold represents a versatile starting point for such endeavors due to its combination of an aromatic phenoxy group, a flexible butyl linker, and a reactive primary amine, offering multiple points for chemical modification. msu.edu The goal of derivatization is often to enhance a desired activity, improve selectivity for a biological target, or to create specialized tools like chemical probes for research purposes. nih.govnih.gov

Development of Phenoxybutylamine-Based Chemical Probes and Ligands

Chemical probes are small molecules designed to selectively interact with and report on a protein or other biomolecule of interest within a complex biological system. nih.govnih.gov They are indispensable tools for understanding protein function and validating new drug targets. nih.gov The development of a chemical probe typically follows a modular design, incorporating three key elements: a ligand for selective binding, a reporter group for detection, and sometimes a reactive group for covalent linkage. frontiersin.orgresearchgate.net

In this context, the 2-phenoxybutan-1-amine structure can serve as the core "ligand" component, conferring selectivity towards a specific protein target. To transform this ligand into a functional chemical probe, synthetic strategies would focus on attaching reporter and reactive functionalities without disrupting the key interactions responsible for binding. Modular synthesis approaches are often employed to simplify the preparation of various probe candidates. frontiersin.org

Key modifications to the 2-phenoxybutan-1-amine scaffold could include:

Attachment of a Reporter Group: The primary amine is a convenient handle for attaching reporter tags such as fluorophores (for imaging), biotin (B1667282) (for affinity purification), or bioorthogonal tags (like alkynes or azides for click chemistry). nih.govfrontiersin.org

Introduction of a Reactive Group: For creating covalent probes that form a permanent bond with their target, a reactive "warhead" can be incorporated. The choice of reactive group depends on the target amino acid residue. nih.gov

The following interactive table outlines the components of a hypothetical chemical probe derived from the 2-phenoxybutan-1-amine scaffold.

| Component | Function | Example Moiety | Attachment Point on Scaffold |

| Ligand | Provides binding affinity and selectivity for the target protein. | 2-Phenoxybutan-1-amine | Core Structure |

| Reporter Group | Enables detection and visualization of the probe-target complex. | Fluorescein, Rhodamine, Biotin | Primary Amine (via amide linkage) |

| Reactive Group | Forms a covalent bond with the target protein for stable labeling. | Acrylamide, Chloroacetamide | Phenyl Ring or Butyl Chain |

| Linker | Provides spatial separation between the ligand and other components. | Polyethylene glycol (PEG) chain | Primary Amine or Phenyl Ring |

This table illustrates the modular components of a potential chemical probe based on the 2-phenoxybutan-1-amine structure.

Exploration of Structure-Reactivity Relationships in Functionalized Derivatives

Structure-Reactivity Relationship (SRR) studies are systematic investigations into how modifications to a molecule's chemical structure influence its reactivity. nih.gov This, in turn, provides insight into structure-activity relationships (SAR), which correlate structural changes with biological effects. nih.gov For 2-Phenoxybutan-1-amine, a comprehensive SRR study would involve synthesizing a library of analogs where specific parts of the molecule are systematically altered.

The primary points for modification on the 2-phenoxybutan-1-amine scaffold include:

The Butyl Chain: Altering the chain length, introducing branching, or changing the stereochemistry at the chiral center (C2) can probe the importance of steric factors and conformation for reactivity and binding.

The Amine Group: The reactivity of the primary amine can be modified through N-alkylation to form secondary or tertiary amines, or through acylation to form amides. msu.edu These changes directly impact the nucleophilicity and basicity of the nitrogen atom. msu.edu

A series of phenoxyacetyl derivatives of various amines has been synthesized to explore how changes in the amine component affect biological activity, demonstrating the utility of this approach. nih.gov For instance, in one study, aminobutanol (B45853) and aminopropanol (B1366323) derivatives showed beneficial activity, while larger substituents containing an aryl ring proved to be less effective. nih.gov

The following interactive table presents a hypothetical SRR study on derivatives of 2-Phenoxybutan-1-amine, illustrating how different substituents on the phenyl ring could influence a key chemical property like the amine's basicity (pKa), which is a critical factor in its chemical reactivity.

| Derivative | Substituent on Phenyl Ring | Position | Predicted pKa Change | Rationale |

| Analog 1 | -Cl (Chloro) | para | Decrease | Electron-withdrawing group reduces electron density on the ether oxygen, which is transmitted to the amine, lowering its basicity. |

| Analog 2 | -OCH₃ (Methoxy) | para | Increase | Electron-donating group increases electron density, which is transmitted to the amine, increasing its basicity. |

| Analog 3 | -NO₂ (Nitro) | para | Significant Decrease | Strongly electron-withdrawing group significantly reduces the basicity of the amine group. |

| Analog 4 | -CH₃ (Methyl) | para | Slight Increase | Weakly electron-donating group slightly increases the basicity of the amine group. |

| Analog 5 | -Cl (Chloro) | ortho | Decrease | Electron-withdrawing effect combined with potential steric hindrance and intramolecular interactions. |

This table provides a hypothetical representation of how systematic structural modifications to the phenyl ring of 2-phenoxybutan-1-amine could influence the pKa of the amine group, a key determinant of its chemical reactivity.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Phenoxybutan 1 Amine;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C NMR are primary methods for the structural verification of 2-Phenoxybutan-1-amine;hydrochloride. The spectra provide information on the number and types of protons and carbons, their electronic environments, and neighboring atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the phenoxy group and the aliphatic protons of the butan-1-amine chain. The formation of the hydrochloride salt protonates the amine group to an ammonium (B1175870) group (-NH₃⁺), whose protons typically appear as a broad signal due to chemical exchange and quadrupolar coupling with the nitrogen atom. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen) and anisotropic effects from the phenyl ring.

Predicted chemical shifts for the different protons in the structure are detailed in the table below. The aromatic protons are expected in the downfield region (δ 6.8–7.4 ppm), while the aliphatic protons appear in the upfield region. The protons on the carbon adjacent to the ammonium group (C1) and the oxygen atom (C2) are shifted further downfield compared to the other aliphatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The spectrum would show ten distinct signals, corresponding to the ten carbon atoms of the 2-phenoxybutan-1-amine structure. The chemical shifts of the aromatic carbons are typically found between δ 110–160 ppm. The carbon attached to the ether oxygen (C-O) would appear significantly downfield. The aliphatic carbons would resonate at higher field strengths.

The following interactive tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl H (ortho, para) | 6.8 - 7.0 | Multiplet |

| Phenyl H (meta) | 7.2 - 7.4 | Multiplet |

| O-CH (C2-H) | 4.4 - 4.7 | Multiplet |

| CH₂-NH₃⁺ (C1-H₂) | 3.0 - 3.3 | Multiplet |

| NH₃⁺ | 8.0 - 8.5 | Broad Singlet |

| CH₂ (C3-H₂) | 1.6 - 1.8 | Multiplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ipso-C of Phenyl) | 157 - 159 |

| C-H (ortho, meta-C of Phenyl) | 120 - 130 |

| C-H (para-C of Phenyl) | 121 - 123 |

| O-CH (C2) | 75 - 78 |

| CH₂-NH₃⁺ (C1) | 42 - 45 |

| CH₂ (C3) | 23 - 26 |

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling correlations within the molecule. Cross-peaks would appear between protons on adjacent carbons, confirming the connectivity of the butyl chain. For example, the C1-protons would show a correlation to the C2-proton, which in turn would correlate with the C3-protons, and the C3-protons with the C4-protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govcolumbia.edu An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals in the ¹³C spectrum. nih.govcolumbia.edu This is invaluable for assigning the complex aliphatic region.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. youtube.com This technique is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the C1-protons to the C2 and C3 carbons, and from the ortho-protons of the phenoxy group to the C2 carbon through the ether linkage, confirming the connection between the phenyl ring and the butylamine (B146782) chain. youtube.com

Solid-state NMR (ssNMR) is a key technique for characterizing the structure of crystalline materials, such as different polymorphic forms of a drug substance. nih.govmdpi.com Polymorphs can have different physical properties, and ssNMR can detect the subtle structural differences between them.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would provide a fingerprint spectrum for a given crystalline form. Different polymorphs would likely exhibit different chemical shifts and peak multiplicities due to variations in crystal packing and molecular conformation. researchgate.netnih.gov Furthermore, ³⁵Cl ssNMR can be a highly sensitive probe of the local environment around the chloride counter-ion. nih.govrsc.org Variations in hydrogen bonding between the ammonium group and the chloride ion in different polymorphs would result in distinct ³⁵Cl NMR spectra, making it a powerful tool for polymorph identification. researchgate.netrsc.org

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the ammonium group, the C-O ether linkage, and the phenyl ring. The protonation of the amine group to form an ammonium salt results in the appearance of strong, broad absorption bands for N-H stretching vibrations, typically in the 2800-3200 cm⁻¹ region. researchgate.net Asymmetric and symmetric N-H bending vibrations are expected around 1600-1500 cm⁻¹. A strong band corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether is predicted around 1250 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations of the ring are observed in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring-breathing mode around 1000 cm⁻¹, would produce a strong signal. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule would also be prominent in the 2850-3100 cm⁻¹ range. Raman spectroscopy can be a valuable tool for studying polymorphism, as intermolecular interactions in different crystal lattices can lead to shifts in the low-frequency lattice vibrations. nih.gov

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| -NH₃⁺ | N-H Stretch | 2800 - 3200 (broad) | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 | IR, Raman |

| -NH₃⁺ | N-H Bend | 1500 - 1600 | IR |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | IR, Raman |

| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | 1230 - 1270 | IR |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, which can be used to determine its elemental formula. nih.gov For this compound, analysis would be performed on the protonated free base, [M+H]⁺. The theoretical exact mass of the protonated free base (C₁₀H₁₅NO) can be calculated.

Molecular Formula of Free Base: C₁₀H₁₅NO

Calculated Exact Mass of [M+H]⁺ (C₁₀H₁₆NO⁺): 166.1226 u

An experimental HRMS measurement confirming this exact mass to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition. Tandem mass spectrometry (MS/MS) experiments could further be used to fragment the parent ion, providing structural information based on the resulting fragmentation pattern. Characteristic fragmentation pathways would likely involve cleavage of the C-C bond alpha to the nitrogen atom and cleavage of the ether bond.

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable in pharmaceutical analysis for confirming the identity and assessing the purity of drug substances. lcms.czkuleuven.be This hybrid method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of selectivity and sensitivity. kuleuven.be For this compound, LC-MS serves as a definitive tool to verify its molecular weight and structure, and to detect and quantify any process-related impurities or degradation products. lcms.czlcms.cz

In a typical workflow, the compound is dissolved in a suitable solvent and injected into an LC system. A reversed-phase column, such as a C18, is commonly used to separate the analyte from any non-polar or semi-polar impurities based on their differential partitioning between the stationary phase and a mobile phase gradient (e.g., water and acetonitrile). nih.gov Following separation, the eluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is well-suited for polar and ionizable molecules like amine hydrochlorides.

The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). For identity confirmation, the instrument would be set to detect the protonated molecule [M+H]⁺ of 2-Phenoxybutan-1-amine. The expected m/z value for the free base (C₁₀H₁₅NO) would be approximately 166.12 Da, corresponding to its monoisotopic mass. The high-resolution mass spectrometry (HRMS) capability can confirm the elemental composition with high accuracy, further solidifying the compound's identity. Purity is assessed by integrating the peak area of the main compound relative to the total area of all detected peaks in the chromatogram. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, yielding a characteristic pattern that serves as a structural fingerprint, which is invaluable for distinguishing it from isomers and for identifying unknown impurities. kuleuven.be

Table 1: Illustrative LC-MS Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| LC System | Ultra-High Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Analysis | Full Scan (m/z 50-500) and Tandem MS (MS/MS) |

| Expected [M+H]⁺ (m/z) | ~166.12 |

| Purity Acceptance Criteria | ≥99.5% by peak area |

X-ray Crystallography and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, which dictates the material's macroscopic properties. For an amine hydrochloride salt like this compound, crystallographic analysis reveals not only the molecular conformation but also the intricate network of non-covalent interactions that form its supramolecular architecture. nih.govnih.gov

Determination of Crystal System, Space Group, and Unit Cell Parameters

The foundational data from a single-crystal X-ray diffraction experiment includes the determination of the crystal system, space group, and the dimensions of the unit cell. The unit cell is the smallest repeating unit of the crystal lattice. These parameters define the fundamental symmetry and geometry of the crystal. nih.gov While specific, publicly available crystallographic data for this compound is limited, analysis of analogous small organic hydrochloride salts suggests it would likely crystallize in a common, lower-symmetry system such as monoclinic or orthorhombic. nih.govresearchgate.net The space group provides detailed information about the symmetry elements present within the unit cell. For instance, a common space group for chiral molecules (like the racemic mixture of 2-Phenoxybutan-1-amine) in a monoclinic system is P2₁/c. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1168 |

| Z (molecules/unit cell) | 4 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The stability and packing of the crystal lattice are governed by a network of intermolecular interactions. nih.govnih.gov In the hydrochloride salt of an amine, hydrogen bonding is expected to be the dominant directive force. researchgate.net The protonated ammonium group (-NH₃⁺) acts as a strong hydrogen bond donor, forming multiple charge-assisted hydrogen bonds with the chloride anion (Cl⁻), which is an effective acceptor. researchgate.net These N-H···Cl interactions are crucial in organizing the ionic components into specific motifs, such as chains or sheets. researchgate.net

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bonding | N-H (Ammonium) | Cl⁻ (Chloride) | 3.1 - 3.3 | Primary structural motif |

| Hydrogen Bonding | C-H (Aromatic/Alkyl) | O (Ether) | 3.2 - 3.5 | Secondary stabilization |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | 3.3 - 3.8 (interplanar) | Contributes to crystal packing |

Polymorphism and Co-crystallization Research

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. rsc.orgnih.gov Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which is of critical importance in the pharmaceutical industry. nih.gov Research into the polymorphism of this compound would involve systematic crystallization studies under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates) to identify any alternative crystalline forms. rsc.org Each potential polymorph would require full characterization by techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy to confirm its unique identity and determine its thermodynamic relationship to other forms. rsc.orgnih.gov

Co-crystallization is another strategy used to modify the properties of a substance. researchgate.net It involves crystallizing the target molecule with a second, neutral compound (a "coformer") to create a new crystalline solid with a unique structure held together by non-covalent interactions. mdpi.com Research in this area for this compound could explore coformers containing functional groups capable of hydrogen bonding with the ammonium or chloride ions, potentially leading to new solid forms with altered properties. researchgate.netresearchgate.net

Table 4: Illustrative Data for Hypothetical Polymorphs of this compound

| Property | Form I | Form II |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| Melting Point (°C) | 155 | 162 |

| Thermodynamic Relationship | Monotropic (Form II is more stable) | |

| PXRD Peaks (2θ) | 10.2, 15.5, 20.8 | 11.5, 18.2, 22.1 |

Computational Chemistry and Theoretical Investigations of 2 Phenoxybutan 1 Amine;hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of chemical compounds. For 2-Phenoxybutan-1-amine;hydrochloride, DFT calculations can determine the most stable conformations by optimizing the molecular geometry and calculating the corresponding energies. These calculations can also provide insights into the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value |

| HOMO Energy | - |

| LUMO Energy | - |

| Dipole Moment | - |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods can be employed to predict various spectroscopic properties of this compound, such as its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Such predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | - |

| ¹³C NMR | Chemical Shift (ppm) | - |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | - |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are powerful computational tools for exploring the conformational landscape of flexible molecules like this compound. These simulations can reveal the different spatial arrangements the molecule can adopt and the energetic barriers between them. This information is critical for understanding how the molecule might interact with biological targets.

Analysis of Intermolecular Interaction Energies within Crystal Lattices

Understanding the arrangement of molecules in a crystal lattice is essential for predicting the physical properties of a solid-state material. Computational methods can be used to analyze the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that stabilize the crystal structure of this compound. These calculations provide insights into the crystal packing and can help in the interpretation of X-ray diffraction data.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry can be used to investigate the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, thereby elucidating the reaction mechanism. This can be particularly useful in understanding its metabolic pathways or its synthesis.

In Silico Prediction of Chemical Properties and Reactivity

A variety of computational tools and models can be used for the in silico prediction of the physicochemical properties and reactivity of this compound. These predictions can include properties like solubility, lipophilicity (logP), and pKa. Machine learning models can also be employed to predict its potential to cross biological barriers, such as the blood-brain barrier.

Table 3: In Silico Predicted Properties of this compound

| Property | Predicted Value | Method |

| LogP | - | - |

| pKa | - | - |

| Water Solubility | - | - |

Advanced Analytical Methodologies for Detection and Quantification of 2 Phenoxybutan 1 Amine;hydrochloride and Its Derivatives

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the analysis of 2-Phenoxybutan-1-amine;hydrochloride. Its application spans from quantifying the active ingredient to detecting and monitoring impurities and degradation products. The development of a robust HPLC method is a critical step, involving careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

Both reversed-phase (RP) and normal-phase (NP) chromatography can be utilized for the analysis of this compound, with the choice depending on the specific analytical goal.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like 2-Phenoxybutan-1-amine. In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilane) or C8 column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture with varying polarities.

Normal-Phase HPLC (NP-HPLC) , conversely, uses a polar stationary phase (e.g., silica (B1680970) or alumina) and a non-polar mobile phase (e.g., hexane (B92381), heptane, or isopropanol). This technique is particularly useful for separating isomers or very polar compounds that are not well-retained in reversed-phase systems. For 2-Phenoxybutan-1-amine, NP-HPLC could be advantageous for separating it from non-polar impurities.

Below is a table summarizing typical starting conditions for HPLC method development for this compound.

Table 1: Typical HPLC Method Parameters

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

|---|---|---|

| Stationary Phase (Column) | Octadecylsilane (C18), 5 µm | Silica, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: n-HexaneB: Isopropanol (B130326) |

| Elution Mode | Gradient | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 30 °C |

| Detector | UV at 270 nm | UV at 270 nm |

| Injection Volume | 10 µL | 10 µL |

Since 2-Phenoxybutan-1-amine possesses a chiral center, its enantiomers may exhibit different pharmacological activities. nih.gov Therefore, it is crucial to separate and quantify the individual enantiomers. Chiral HPLC is the most effective technique for determining the enantiomeric purity of such compounds. yakhak.org

This is achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown high enantioselectivity for a broad range of chiral compounds, including amines. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The choice of mobile phase, often a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is critical for achieving optimal enantioseparation. ntu.edu.tw

Table 2: Example Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 265 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary amines like 2-Phenoxybutan-1-amine are often polar and have low volatility, which can lead to poor peak shape and adsorption onto the GC column. bre.com To overcome these issues, derivatization is typically required to convert the amine into a more volatile and less polar derivative. epa.gov

Common derivatization reactions for amines include acylation, silylation, or the formation of carbamates. researchgate.net For example, reacting the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group, increasing its volatility and making it suitable for GC analysis. Another approach is acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA), which forms a stable and volatile trifluoroacetyl derivative. researchgate.net These derivatization methods not only improve chromatographic performance but can also enhance detection sensitivity, especially when using an electron capture detector (ECD) for halogenated derivatives. semanticscholar.org

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) as Alternative Separation Techniques

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) represent valuable alternatives to HPLC and GC for the analysis of 2-Phenoxybutan-1-amine.

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. This technique offers high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. For the analysis of 2-Phenoxybutan-1-amine, which is a basic compound, it can be analyzed as a cation in an acidic buffer. kapillarelektrophorese.eu Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate the analyte from neutral impurities by adding a surfactant to the buffer. nih.gov Chiral separations can also be achieved in CE by adding a chiral selector, such as a cyclodextrin, to the running buffer. nih.gov

Capillary Electrochromatography (CEC) is a hybrid technique that combines the separation principles of both HPLC and CE. It uses a packed capillary column, similar to HPLC, but the mobile phase is driven by electroosmotic flow (EOF) instead of high pressure. This results in a very flat flow profile, leading to high separation efficiencies. CEC can offer unique selectivity for the separation of complex mixtures and can be a powerful tool for the analysis of 2-Phenoxybutan-1-amine and its related substances.

Development and Validation of Analytical Procedures (e.g., according to ICH Guidelines)

The development of an analytical procedure is incomplete without its thorough validation. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. duyaonet.com The International Council for Harmonisation (ICH) provides a set of guidelines, specifically ICH Q2(R2), that outline the parameters to be evaluated during the validation of analytical procedures. europa.eueuropa.eu

Specificity and Selectivity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture. scioninstruments.com In an HPLC method, this is typically demonstrated by showing that the peak for 2-Phenoxybutan-1-amine is well-resolved from other peaks in a chromatogram of a stressed sample (e.g., exposed to acid, base, heat, light, or oxidizing agents) and a placebo mixture. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the analyte peak.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com To assess linearity, a series of standard solutions of 2-Phenoxybutan-1-amine at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. According to ICH guidelines, a minimum of five concentration levels is recommended for establishing linearity. ich.org The correlation coefficient (r), y-intercept, and slope of the regression line are determined to evaluate the linearity. chromatographyonline.com

Table 3: Example of Linearity Data Assessment

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 50 | 251000 |

| 75 | 374500 |

| 100 | 502000 |

| 125 | 626500 |

| 150 | 749000 |

| Linear Regression Analysis | |

| Correlation Coefficient (r²) | 0.9998 |

| Slope | 4985 |

| Y-Intercept | 1500 |

Precision, Accuracy, and Robustness Studies

The validation of an analytical method is crucial to guarantee its suitability for its intended purpose. Precision, accuracy, and robustness are cornerstone parameters in this validation process, providing confidence in the reliability of the generated data.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). For this compound, precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple replicates of a sample within the same laboratory, on the same day, and with the same equipment. Intermediate precision is evaluated by repeating the analysis on different days, with different analysts, or using different equipment to assess the method's consistency over time.

Accuracy denotes the closeness of the mean of a set of measurements to the actual or true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of this compound and calculating the percentage of the analyte recovered. High recovery rates indicate a low degree of systematic error in the method.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For chromatographic methods, these variations might include changes in mobile phase composition, pH, column temperature, and flow rate.

The following tables present hypothetical yet representative data for the precision and accuracy of an analytical method developed for the quantification of this compound, based on typical performance characteristics of methods for structurally similar amine compounds.

Table 1: Intra-day and Inter-day Precision for the Quantification of this compound

| Concentration Level (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |

| 1.0 | 1.8% | 2.5% |

| 10.0 | 1.2% | 1.9% |

| 50.0 | 0.8% | 1.5% |

Table 2: Accuracy of the Method Determined by Recovery Studies

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean, n=3) | Recovery (%) |

| 5.0 | 4.92 | 98.4 |

| 25.0 | 25.35 | 101.4 |

| 75.0 | 74.55 | 99.4 |

Robustness studies would involve systematically altering critical method parameters and observing the effect on the results, ensuring that the method remains reliable under slightly varied conditions.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, LC-NMR) for Comprehensive Analysis

Hyphenated analytical techniques, which combine a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical compounds like this compound. researchgate.net These techniques offer high sensitivity, selectivity, and the ability to provide structural information, which is critical for unequivocal identification and quantification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. omicsonline.org For the analysis of this compound, which is a primary amine, derivatization may be employed to improve its volatility and chromatographic behavior. wjpmr.com The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides mass spectral data that can confirm the identity of the compound based on its unique fragmentation pattern. omicsonline.org GC-MS is particularly valuable for impurity profiling and the identification of unknown degradation products. omicsonline.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used in pharmaceutical analysis. mdpi.com It is particularly well-suited for non-volatile and thermally labile compounds, making it an excellent choice for the direct analysis of this compound without the need for derivatization. The liquid chromatograph separates the analyte of interest, which is then ionized and detected by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) mode in LC-MS/MS allows for highly selective and sensitive quantification, even in complex biological matrices. nih.gov This makes it the method of choice for pharmacokinetic studies and trace-level analysis.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) combines the separation power of liquid chromatography with the structural elucidation capabilities of nuclear magnetic resonance (NMR) spectroscopy. While less common for routine quantitative analysis due to lower sensitivity compared to MS, LC-NMR is an unparalleled tool for the definitive structural identification of unknown impurities and metabolites of this compound.

The table below outlines typical instrumental parameters that could be employed in GC-MS and LC-MS/MS methods for the analysis of this compound, based on methods for analogous compounds.

Table 3: Illustrative Instrumental Parameters for GC-MS and LC-MS/MS Analysis

| Parameter | GC-MS | LC-MS/MS |

| Chromatographic System | Gas Chromatograph | High-Performance Liquid Chromatograph |

| Column | Capillary column (e.g., HP-5ms) | C18 reversed-phase column |

| Mobile Phase/Carrier Gas | Helium | Gradient of acetonitrile and water with formic acid |

| Injection Mode | Splitless | Autosampler |

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Quadrupole | Triple Quadrupole (QqQ) |

| Detection Mode | Full Scan / Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

The application of these advanced hyphenated techniques, underpinned by rigorous method validation, ensures the generation of high-quality, reliable data for this compound and its derivatives, which is fundamental for its safe and effective use in any application.

Chemical Biology Applications and Mechanistic Research of 2 Phenoxybutan 1 Amine;hydrochloride Analogs

Investigation of Biochemical Target Interactions

The biological activity of 2-phenoxybutan-1-amine analogs is largely determined by their interactions with specific proteins, including enzymes and receptors. Understanding these interactions at a molecular level is fundamental to defining their therapeutic potential.

While direct studies on the inhibition of proteases by 2-phenoxybutan-1-amine analogs are not extensively documented, the structural motifs present in these compounds suggest potential interactions. The amine and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions within enzyme active sites.

A significant area of related research is the development of enzyme-activatable prodrugs. For instance, the concept of using neutrophil elastase, a serine protease, to activate prodrugs is well-established. nih.govnih.gov This strategy involves masking a cytotoxic agent with a peptide sequence that is a substrate for elastase. nih.gov In the context of 2-phenoxybutan-1-amine analogs, this could involve creating a prodrug where the amine is part of an amide linkage within an elastase-cleavable peptide. Upon cleavage by elastase, which is often upregulated in tumor microenvironments, the active amine-containing drug would be released, leading to localized therapeutic action. nih.govnih.gov

Recent studies on alkoxyamine-based prodrugs have demonstrated the feasibility of this approach. These prodrugs are designed to be hydrolyzed by human neutrophil elastase (HNE), which then triggers the release of cytotoxic alkyl radicals. nih.gov This system has shown efficacy in in vitro models, causing apoptosis in glioblastoma cells. nih.gov Such a design could be adapted for 2-phenoxybutan-1-amine analogs, transforming them into targeted anticancer agents.

| Prodrug Concept | Activating Enzyme | Mechanism of Action | Potential Application for 2-Phenoxybutan-1-amine Analogs |

| Peptide-linked prodrug | Neutrophil Elastase | Enzymatic cleavage of a peptide moiety to release the active drug. | The amine group of a 2-phenoxybutan-1-amine analog could be acylated with an elastase-specific peptide sequence. |

| Alkoxyamine-based prodrug | Neutrophil Elastase | Hydrolysis of a stabilizing peptide by HNE, leading to the release of cytotoxic radicals. nih.gov | A 2-phenoxybutan-1-amine derivative could be incorporated into an alkoxyamine platform for targeted release. |

The sigma-1 (σ1) receptor has been a key target for ligands containing a basic amine group and aromatic moieties, characteristics present in 2-phenoxybutan-1-amine. The σ1 receptor is a unique intracellular chaperone protein involved in various cellular functions and implicated in several neurological and psychiatric disorders. nih.govbiorxiv.org

Research on structurally related arylalkoxyphenylalkylamine and phenoxyalkylpiperidine derivatives has provided insights into the structural requirements for high-affinity σ1 receptor binding. nih.gov The presence of an N,N-dipropylamino group in some analogs was found to be crucial for potent and selective σ1 receptor affinity. nih.gov The distance between the aromatic ring and the nitrogen atom, as well as the nature of the substituents on the aromatic ring, significantly influences binding. For instance, the compound N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxyl)phenyl]ethylamine hydrochloride (NE-100) demonstrated high and selective affinity for the σ1 receptor. nih.gov

These findings suggest that analogs of 2-phenoxybutan-1-amine could be potent σ1 receptor ligands. The phenoxy group, the butyl chain, and the primary amine are all features that can be systematically modified to optimize binding affinity and selectivity. The basic nitrogen atom is considered a key pharmacophoric element for interaction with the σ1 receptor. mdpi.com

| Compound Class | Key Structural Features for σ1 Binding | Receptor Affinity |

| Arylalkoxyphenylalkylamines | N,N-dipropylamino group, methoxy (B1213986) and phenylethoxy substituents on the phenyl ring. nih.gov | High and selective for σ1 receptors. nih.gov |

| Phenoxyalkylpiperidines | Basic nitrogen within a piperidine (B6355638) ring, phenoxyalkyl side chain. | Subnanomolar to micromolar Ki values. |

The interaction of small molecules with cellular targets can trigger a cascade of downstream signaling events. Phenolic compounds, in general, are known to modulate various intracellular signaling pathways, including those involved in inflammation and cell survival. nih.govresearchgate.netfrontiersin.org These pathways often involve key proteins such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). frontiersin.org

While specific studies on 2-phenoxybutan-1-amine analogs are limited, research on other phenoxyacetamide derivatives has shown their potential to induce apoptosis in cancer cells and modulate cell cycle progression. mdpi.com For example, certain phenoxyacetamide compounds have been observed to cause cell growth arrest and increase the population of cells in early and late apoptosis. mdpi.com These effects are often mediated through the modulation of key signaling proteins.

Given the structural similarity, it is plausible that 2-phenoxybutan-1-amine analogs could also influence these cellular pathways. In vitro studies using various cell lines would be necessary to determine their specific effects on pathways such as the PI3K/Akt and MAPK/ERK signaling cascades, which are crucial in cell proliferation and survival. nih.govnih.gov

Design and Elucidation of Prodrug Activation Mechanisms

The development of prodrugs is a strategy to improve the pharmacokinetic and pharmacodynamic properties of a parent drug. For amine-containing compounds like 2-phenoxybutan-1-amine, a common approach is to mask the amine group with a promoiety that can be cleaved in a targeted manner. nih.gov

Enzyme-activated prodrug therapy (EAPT) is a particularly attractive strategy, where an enzyme that is overexpressed in diseased tissue is used to activate a prodrug. nih.govrsc.org As discussed previously, proteases like elastase are prime candidates for this approach. nih.gov The design of an elastase-activatable prodrug of a 2-phenoxybutan-1-amine analog would involve conjugating the amine to a peptide sequence recognized by elastase. The activation mechanism would be a one-step enzymatic cleavage releasing the active drug.

Another potential activation mechanism involves a cascade reaction. For example, an initial enzymatic cleavage could unveil a reactive group that then undergoes a spontaneous chemical reaction to release the active compound. The elucidation of these mechanisms typically involves a combination of kinetic studies, spectroscopic analysis, and identification of metabolites.

| Prodrug Design Strategy | Activation Trigger | Release Mechanism |

| Enzyme-Activated Prodrug | Specific enzyme (e.g., protease, nitroreductase) nih.gov | Enzymatic cleavage of a promoiety. rsc.org |

| Gene-Directed Enzyme Prodrug Therapy (GDEPT) | Transgene-expressed enzyme | Conversion of a non-toxic prodrug to a cytotoxic agent at the site of gene expression. |

| Antibody-Directed Enzyme Prodrug Therapy (ADEPT) | Antibody-enzyme conjugate | Targeted delivery of an enzyme to tumor cells, followed by systemic administration of a prodrug. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Understanding the relationship between the chemical structure of a compound and its biological activity (SAR) or physicochemical properties (SPR) is fundamental in medicinal chemistry. These analyses guide the optimization of lead compounds to enhance potency, selectivity, and drug-like properties. researchgate.net

For analogs of 2-phenoxybutan-1-amine, SAR studies would focus on how modifications to the phenoxy ring, the butyl chain, and the amine group affect their biological activity.

Phenoxy Ring Substitution: The electronic and steric properties of substituents on the phenoxy ring can significantly impact interactions with biological targets. For example, in the context of σ1 receptor binding, electron-withdrawing or electron-donating groups could modulate the affinity and selectivity. nih.gov

Butyl Chain Modifications: Altering the length or rigidity of the alkyl chain can affect how the molecule fits into a binding pocket. Introducing conformational constraints, such as cyclization, could enhance binding affinity and selectivity.

Amine Group Derivatization: The primary amine is a key site for modification. Acylation, alkylation, or incorporation into a heterocyclic system can dramatically alter the compound's pharmacological profile. As seen with σ1 receptor ligands, substitution on the nitrogen atom is a critical determinant of activity. nih.gov

A hypothetical SAR study on 2-phenoxybutan-1-amine analogs targeting the σ1 receptor might reveal that N,N-dialkylation increases affinity, while substitution at the para position of the phenoxy ring with a methoxy group enhances selectivity.

| Structural Modification | Potential Impact on Biological Activity | Rationale |

| Substitution on the phenoxy ring | Altered receptor binding affinity and selectivity. | Modifies electronic and steric properties influencing interactions with the binding site. |

| Variation of the alkyl chain length | Changes in binding potency. | Affects the distance between key pharmacophoric features (amine and aromatic ring). |

| N-alkylation of the amine | Increased affinity for certain receptors (e.g., σ1). nih.gov | Enhances hydrophobic interactions and can influence the pKa of the amine. |

| Introduction of chiral centers | Stereoselective binding to targets. | Biological macromolecules are chiral and often exhibit preferential binding to one enantiomer. |

Rational Design Strategies for Lead Optimization

The rational design of analogs of 2-phenoxybutan-1-amine;hydrochloride is a critical aspect of medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. This process involves systematic modifications of the molecule's structure to enhance its affinity for the biological target, improve its selectivity, and optimize its pharmacokinetic properties. The core structure of 2-phenoxybutan-1-amine, consisting of a phenoxy group, a butyl linker, and a primary amine, offers multiple points for chemical modification.

Structure-Activity Relationship (SAR) Studies:

The foundation of rational drug design lies in understanding the structure-activity relationship (SAR), which delineates how specific structural features of a molecule contribute to its biological activity. For phenoxyalkylamine derivatives, SAR studies have traditionally focused on three main components: the aromatic phenoxy ring, the alkyl chain, and the terminal amine group.

Modifications of the Phenoxy Ring: The electronic and steric properties of the phenoxy ring can be altered by introducing various substituents. For instance, the addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at different positions on the ring can influence the compound's binding affinity and selectivity for its target. The position of these substituents is also crucial, as it can affect the orientation of the molecule within the binding pocket of a receptor or enzyme.

Alterations of the Alkyl Chain: The length and rigidity of the alkyl chain connecting the phenoxy ring and the amine group are critical for optimal interaction with the biological target. For 2-phenoxybutan-1-amine analogs, this would involve synthesizing homologs with shorter (propan-1-amine) or longer (pentan-1-amine) chains to probe the spatial requirements of the binding site. Furthermore, introducing conformational constraints, such as double bonds or cyclic structures within the chain, can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

Derivatization of the Amine Group: The primary amine of 2-phenoxybutan-1-amine is a key pharmacophoric feature, often involved in crucial hydrogen bonding or ionic interactions with the target protein. This group can be modified to a secondary or tertiary amine by adding alkyl or aryl substituents. Such modifications can impact the molecule's basicity (pKa), which in turn affects its ionization state at physiological pH and its ability to cross cell membranes. These changes can also influence the compound's binding mode and selectivity for different receptor subtypes. For example, in the context of adrenergic receptor ligands, the nature of the substituent on the amine is a well-established determinant of selectivity between α and β subtypes.

Bioisosteric Replacement:

Another key strategy in lead optimization is bioisosteric replacement, where a functional group in the lead compound is replaced by another group with similar physical or chemical properties. This is often done to improve pharmacokinetic properties, reduce toxicity, or enhance target binding. For instance, the ether linkage in the phenoxy group could be replaced with a thioether or an amide bond to explore different bonding interactions and metabolic stabilities. Similarly, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to probe for additional binding interactions.

The following table summarizes some of the rational design strategies that could be applied to optimize analogs of this compound:

| Molecular Scaffold | Modification Strategy | Potential Impact |

| Phenoxy Ring | Introduction of substituents (e.g., -Cl, -F, -OCH3, -CH3) | Altered electronic and steric properties, improved binding affinity and selectivity. |

| Bioisosteric replacement (e.g., replacing phenyl with pyridyl) | Exploration of new binding interactions, potential for improved selectivity. | |

| Alkyl Chain | Variation of chain length (e.g., propyl, pentyl) | Probing the size of the binding pocket, optimizing ligand fit. |

| Introduction of conformational constraints (e.g., double bonds, cyclopropane (B1198618) rings) | Increased rigidity, locking into a bioactive conformation, enhanced potency. | |

| Amine Group | N-alkylation or N-arylation (secondary/tertiary amines) | Modulation of basicity (pKa), improved membrane permeability, altered receptor selectivity. |

| Conversion to other nitrogen-containing functional groups (e.g., guanidine, amidine) | Altered hydrogen bonding capacity and charge distribution, potential for novel target interactions. |

Through the iterative process of designing, synthesizing, and biologically evaluating these modified analogs, medicinal chemists can systematically refine the structure of the lead compound to develop a drug candidate with a superior therapeutic profile.

Development as Chemical Probes for Biological Systems

Chemical probes are powerful tools in chemical biology that are used to study the function of proteins and other biomolecules in their native biological context. rsc.org An analog of this compound, with established biological activity, can be further developed into a chemical probe to identify its molecular target(s), elucidate its mechanism of action, and explore its role in biological pathways. The development of such probes typically involves the incorporation of a reporter group or a reactive moiety into the core structure of the parent compound, without significantly compromising its biological activity.

Types of Chemical Probes and Their Applications:

Radiolabeled Ligands: One of the most common strategies is to introduce a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the structure of a 2-phenoxybutan-1-amine analog. rsc.org These radiolabeled ligands are invaluable for quantitative binding assays to determine the affinity of the compound for its receptor and to characterize the density of the target receptor in various tissues. Autoradiography with radiolabeled probes can also be used to visualize the distribution of the target in tissue sections.

Fluorescent Probes: By attaching a fluorescent dye (fluorophore) to the 2-phenoxybutan-1-amine scaffold, it is possible to create a fluorescent probe. nih.govnih.govrsc.org These probes allow for the visualization of the target protein within cells and tissues using techniques like fluorescence microscopy and flow cytometry. The choice of fluorophore is critical and depends on the specific application, with considerations for brightness, photostability, and spectral properties. The attachment point of the fluorophore on the parent molecule must be carefully chosen to minimize steric hindrance that could interfere with target binding.

Photoaffinity Probes: To covalently label and identify the biological target of a 2-phenoxybutan-1-amine analog, a photo-reactive group can be incorporated into its structure. nih.govnih.govenamine.net Common photo-reactive moieties include azides and diazirines. Upon exposure to UV light, these groups form highly reactive species that can form a covalent bond with nearby amino acid residues in the binding pocket of the target protein. The covalently tagged protein can then be isolated and identified using techniques like mass spectrometry. This approach is particularly useful for identifying previously unknown targets of a bioactive compound.